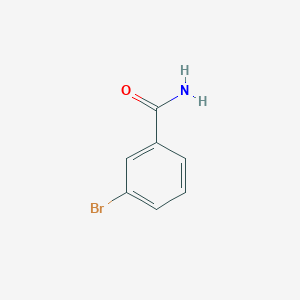

3-Bromobenzamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 81217. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODJFDWIECLJWSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5022277 | |

| Record name | 3-Bromobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22726-00-7 | |

| Record name | 3-Bromobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22726-00-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromobenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022726007 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Bromobenzamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81217 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Bromobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-BROMOBENZAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/694N917Z7T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Versatility of 3-Bromobenzamide in Modern Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromobenzamide is a halogenated aromatic amide that has emerged as a pivotal building block in synthetic and medicinal chemistry. Its strategic placement of the bromine atom and the amide functionality allows for a diverse range of chemical modifications, making it an attractive starting material for the synthesis of complex bioactive molecules. This technical guide provides an in-depth overview of the applications of this compound in research, with a focus on its role in the development of kinase inhibitors, PARP inhibitors, and antimicrobial and fungicidal agents. Detailed experimental protocols, quantitative data, and visual diagrams of signaling pathways and experimental workflows are presented to support researchers in their drug discovery and development endeavors.

Core Applications in Research

This compound's utility in research is primarily centered on its role as a versatile intermediate for the synthesis of novel compounds with therapeutic and agricultural potential. The bromine atom serves as a handle for various cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds and the construction of complex molecular scaffolds. The amide group, on the other hand, can be involved in hydrogen bonding interactions with biological targets and can be modified to fine-tune the physicochemical properties of the final compounds.

Kinase Inhibitors

The benzamide scaffold is a well-established pharmacophore in the design of kinase inhibitors. Derivatives of this compound have been explored for their potential to inhibit various kinases, including the Bcr-Abl tyrosine kinase, a key target in the treatment of chronic myeloid leukemia (CML).

Quantitative Data: Bcr-Abl Kinase Inhibitory Activity of Benzamide Derivatives

While specific IC50 values for direct derivatives of this compound are not extensively published in readily available literature, the following table presents data for closely related 3-substituted benzamide derivatives, illustrating the potential of this chemical class as Bcr-Abl inhibitors.[1][2][3]

| Compound Class | Target | IC50 (µM) | Reference |

| Thiazolamide-benzamide derivatives | Bcr-Abl (wild-type) | 1.273 (for compound 3m) | [2][3] |

| Thiazolamide-benzamide derivatives | Bcr-Abl (T315I mutant) | 39.89 (for compound 3m) | [2][3] |

Experimental Protocols: Synthesis of Bcr-Abl Inhibitors via Suzuki-Miyaura Coupling

A common strategy for the synthesis of Bcr-Abl inhibitors from this compound involves a Suzuki-Miyaura cross-coupling reaction to introduce a substituted aryl group at the 3-position.

General Protocol for Suzuki-Miyaura Coupling:

-

Reaction Setup: In a round-bottom flask, combine this compound (1 equivalent), the desired arylboronic acid (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ or Pd(OAc)₂/dppf (1-5 mol%), and a base like K₂CO₃, Na₂CO₃, or Cs₂CO₃ (2-3 equivalents).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

-

Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 100 °C.

-

Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[4]

Signaling Pathway: Bcr-Abl and Downstream Signaling

The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that drives the proliferation of leukemia cells through the activation of multiple downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways. Inhibition of Bcr-Abl kinase activity blocks these pathways, leading to cell cycle arrest and apoptosis.

PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes involved in DNA repair. Inhibitors of PARP have shown significant promise as anti-cancer agents, particularly in the treatment of cancers with deficiencies in the BRCA1/2 genes. The benzamide moiety is a key pharmacophore in many known PARP inhibitors, and this compound serves as a valuable starting material for the synthesis of novel PARP inhibitors.[5][6]

Quantitative Data: PARP Inhibitory Activity of Benzamide Derivatives

The following table presents IC50 values for benzamide derivatives that are structurally related to compounds that could be synthesized from this compound, highlighting the potential of this scaffold in PARP inhibition.[6][7]

| Compound Class | Target | IC50 (µM) | Reference |

| Novel Benzamide Derivatives | PARP-1 | 3.2 (for compound 28d) | [5] |

| 1H-Thieno[3,4-d]imidazole-4-carboxamide Derivatives | PARP-1 | 0.043 - 3.864 | [7] |

Experimental Protocols: Synthesis of PARP Inhibitors

The synthesis of PARP inhibitors often involves the elaboration of the benzamide core. A key step can be the coupling of this compound with various cyclic amines or other nitrogen-containing heterocycles.

Illustrative Synthetic Workflow:

Signaling Pathway: PARP in DNA Single-Strand Break Repair

PARP enzymes, particularly PARP-1, play a crucial role in the base excision repair (BER) pathway, which is responsible for repairing DNA single-strand breaks (SSBs). When an SSB occurs, PARP-1 binds to the damaged site and synthesizes a poly(ADP-ribose) (PAR) chain, which acts as a scaffold to recruit other DNA repair proteins. PARP inhibitors block this process, leading to the accumulation of SSBs. In cells with deficient homologous recombination repair (e.g., BRCA1/2 mutations), these SSBs are converted to lethal double-strand breaks during DNA replication, resulting in synthetic lethality.

Antimicrobial and Fungicidal Agents

The benzamide scaffold is also present in a number of compounds with antimicrobial and fungicidal activity. This compound provides a convenient starting point for the synthesis of novel derivatives with potential applications in agriculture and medicine.

Quantitative Data: Antimicrobial and Fungicidal Activity of Benzamide Derivatives

The following table summarizes the minimum inhibitory concentration (MIC) and EC50 values for various benzamide derivatives against different microbial and fungal strains.[8][9]

| Compound Class | Organism | MIC (µg/mL) | EC50 (µg/mL) | Reference |

| N-Benzamide Derivatives | B. subtilis | 6.25 | - | [8] |

| N-Benzamide Derivatives | E. coli | 3.12 | - | [8] |

| Benzamide derivatives containing a triazole moiety | Alternaria alternata | - | 1.77 (for compound 6h) | [9] |

| Benzamide derivatives containing a triazole moiety | Alternaria solani | - | 1.90 - 7.07 | [9] |

Experimental Protocols: Synthesis of Antimicrobial Benzamides

The synthesis of antimicrobial benzamides from this compound can be achieved through various synthetic routes, including amide bond formation and modifications of the aromatic ring.

General Protocol for Amide Bond Formation:

-

Activation of Carboxylic Acid: If starting from 3-bromobenzoic acid, activate the carboxylic acid using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or by converting it to the acid chloride with thionyl chloride (SOCl₂).

-

Amine Coupling: React the activated 3-bromobenzoic acid derivative with the desired amine in the presence of a base (e.g., triethylamine or diisopropylethylamine) in an appropriate solvent (e.g., dichloromethane or DMF).

-

Work-up and Purification: After the reaction is complete, perform an aqueous work-up to remove excess reagents and byproducts. Purify the desired benzamide derivative by recrystallization or column chromatography.

Experimental Workflow for Antimicrobial Screening:

Conclusion

This compound is a highly valuable and versatile building block in modern chemical research. Its utility spans the synthesis of a wide array of bioactive molecules, including potent kinase inhibitors for cancer therapy, promising PARP inhibitors for targeting DNA repair pathways, and novel antimicrobial and fungicidal agents. The synthetic accessibility and the diverse reactivity of this compound make it an indispensable tool for medicinal chemists and drug discovery professionals. The detailed protocols and pathway diagrams provided in this guide aim to facilitate further research and innovation in the development of next-generation therapeutics and crop protection agents based on the this compound scaffold.

References

- 1. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis and broad-spectrum Bcr-Abl inhibitory activity of novel thiazolamide–benzamide derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Design, synthesis and broad-spectrum Bcr-Abl inhibitory activity of novel thiazolamide–benzamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nanobioletters.com [nanobioletters.com]

- 9. Synthesis and in Vitro Antifungal Activities of Novel Benzamide Derivatives Containing a Triazole Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Bromobenzamide chemical properties and structure

An In-depth Technical Guide to 3-Bromobenzamide: Chemical Properties and Structure

Introduction

This compound is an organic compound that serves as a versatile intermediate in a variety of chemical syntheses, particularly in the fields of medicinal chemistry and materials science.[1] Its structure, featuring a benzene ring substituted with both a bromine atom and an amide functional group, allows for a diverse range of chemical transformations.[1][2] This guide provides a comprehensive overview of the chemical properties, structure, and key experimental protocols related to this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

This compound is characterized by a benzene ring where a bromine atom is located at the meta-position relative to the amide group.[1] This substitution pattern influences its reactivity and physical properties.

Table 1: Structural and Identification Data for this compound

| Identifier | Value |

| IUPAC Name | This compound[1][3] |

| CAS Number | 22726-00-7[1][4] |

| Molecular Formula | C₇H₆BrNO[1][4][5] |

| SMILES String | C1=CC(=CC(=C1)Br)C(=O)N[1][4] |

| InChI Key | ODJFDWIECLJWSR-UHFFFAOYSA-N[1][4][6] |

| InChI | InChI=1S/C7H6BrNO/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,(H2,9,10)[1][4] |

| Synonyms | m-bromobenzamide, 3-bromobenzenecarboxamide[1] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. It exists as a white to off-white crystalline solid at room temperature.[7]

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 200.03 g/mol [1][4] |

| Melting Point | 134-138 °C[2][5] or approximately 155.3 °C[1] |

| Appearance | White to light yellow crystalline powder[5] or white to off-white crystalline solid[7] |

| Solubility | Poor solubility in water; soluble in alcohols.[5] |

| Vapour Pressure | 0.00136 mmHg at 25°C[7] |

| Dipole Moment | 3.40 D[8] |

| Polar Surface Area | 20.31 Ų[7] |

Chemical Reactivity and Synthesis

This compound is a valuable building block in organic synthesis due to the reactivity of both the bromine atom and the amide group.

Chemical Reactions

The presence of the bromine and amide substituents significantly influences its reactivity in electrophilic aromatic substitution reactions.[1] The amide group deactivates the benzene ring, while the bromine atom directs incoming electrophiles to the meta position.[1] Key reactions involving this compound include:

-

Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as amines or alcohols, allowing for the synthesis of a wide range of derivatives.[1]

-

Cross-Coupling Reactions: It is a suitable substrate for cross-coupling reactions like Suzuki-Miyaura, Sonogashira, and Ullmann couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds.[1]

-

Hofmann Degradation: This reaction converts this compound into bromobenzene.[1]

-

Acylation Reactions: The amide group can undergo acylation, facilitating further molecular modifications.[1]

Caption: Key chemical reactions of this compound.

Synthesis of this compound

Several methods can be employed for the synthesis of this compound.

Diazotization-Displacement Method:

A common laboratory-scale synthesis involves the diazotization of 3-aminobenzamide followed by a Sandmeyer reaction.[1]

-

Step 1: Diazotization: 3-aminobenzamide is treated with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at a low temperature (0–5°C) to form a diazonium salt.[1]

-

Step 2: Sandmeyer Reaction: The resulting diazonium salt is then reacted with copper(I) bromide (CuBr) in hydrobromic acid (HBr) to yield this compound.[1] This method can achieve yields of 65-70% but requires careful temperature control.[1]

References

The Evolution of Substituted Benzamides: A Technical Guide to Their Discovery, Mechanism, and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

The substituted benzamides represent a cornerstone in the pharmacopeia of neuropsychiatric and gastrointestinal disorders. From their serendipitous discovery to the rational design of highly selective agents, their journey encapsulates key advancements in medicinal chemistry and pharmacology. This technical guide provides an in-depth exploration of the discovery and history of substituted benzamides, their intricate mechanisms of action focusing on dopamine and serotonin receptor modulation, and the experimental methodologies that have been pivotal in their development. Detailed quantitative data on receptor binding affinities and pharmacokinetic profiles of prominent substituted benzamides are presented in comparative tables. Furthermore, this guide offers detailed experimental protocols for their synthesis and key pharmacological assays, alongside visualizations of their signaling pathways and the typical drug discovery workflow, to serve as a comprehensive resource for researchers and drug development professionals.

A Historical Overview: From Antiemetics to Atypical Antipsychotics

The story of substituted benzamides begins in the late 1950s with research aimed at developing novel antiarrhythmic agents derived from procainamide. This line of inquiry led to the synthesis of metoclopramide, which, while not a potent antiarrhythmic, exhibited significant antiemetic and gastroprokinetic properties.[1] This discovery opened a new chapter in medicinal chemistry, leading to the exploration of other benzamide derivatives.

A pivotal moment in the history of this class of compounds was the subsequent refinement of metoclopramide's structure, which resulted in the synthesis of sulpiride.[1] Initially recognized for its gastrointestinal applications, the dopaminergic antidepressant action of sulpiride was proposed in the late 1970s.[2] This marked the entry of substituted benzamides into the realm of psychiatry.

Further research and development led to the introduction of amisulpride, a more modern substituted benzamide that has become a mainstay in the treatment of schizophrenia and dysthymia.[3] The unique pharmacological profile of amisulpride, particularly its dual mechanism of action at low and high doses, has solidified the position of substituted benzamides as a distinct class of atypical antipsychotics.[3]

Key Milestones in the Development of Substituted Benzamides:

-

Late 1950s: French researchers synthesize metoclopramide during the search for new antiarrhythmics, discovering its antiemetic and gastroprokinetic effects.[1]

-

Late 1970s: The dopaminergic antidepressant properties of sulpiride, a derivative of metoclopramide, are proposed and explored.[2]

-

1990s to Present: Amisulpride is developed and established as an effective atypical antipsychotic for schizophrenia and dysthymia, with extensive clinical use.[2][3]

Quantitative Pharmacology of Substituted Benzamides

The therapeutic effects of substituted benzamides are intrinsically linked to their interactions with specific neurotransmitter receptors. The following tables provide a comparative summary of the in vitro receptor binding affinities and human pharmacokinetic parameters of key substituted benzamides.

Table 1: Comparative In Vitro Receptor Binding Affinities (Ki, nM) of Selected Substituted Benzamides

| Compound | Dopamine D2 Receptor | Dopamine D3 Receptor | Serotonin 5-HT7 Receptor |

| Amisulpride (racemic) | 1.1 - 2.8 | 3.2 | 44 |

| (S)-Amisulpride | 4.0 | - | 1900 |

| (R)-Amisulpride | 140 | - | 47 |

| Sulpiride | 9.2 - 181 | 17.5 - 25 | - |

| Metoclopramide | ~260 | - | - |

| Raclopride | 1.8 | 2.5 | - |

Table 2: Comparative Human Pharmacokinetic Parameters of Selected Substituted Benzamides

| Compound | Cmax (ng/mL) | Tmax (hr) | Half-life (t½) (hr) | Oral Bioavailability (%) |

| Amisulpride | 37.1 - 56.0 | 1.7 - 2.3 | ~12 | 48 |

| Sulpiride | ~300 (200mg dose) | ~3 | 7 - 9 | ~30% |

| Metoclopramide | ~32 - 40 (10mg dose) | ~1 - 1.5 | ~5 - 6 | ~80% |

Note: Values are approximate and can vary based on dosage and individual patient factors.

Mechanism of Action: A Tale of Two Receptors

The primary mechanism of action of antipsychotic substituted benzamides is the blockade of dopamine D2 and D3 receptors.[3] However, a growing body of evidence highlights the significant role of serotonin receptors, particularly the 5-HT7 receptor, in the therapeutic profile of some of these compounds, such as amisulpride.[4]

Dopamine D2/D3 Receptor Antagonism

Substituted benzamides act as antagonists at D2 and D3 receptors, which are G-protein coupled receptors (GPCRs) linked to the Gi/o signaling pathway. Blockade of these receptors in the mesolimbic pathway is thought to be responsible for the antipsychotic effects on the positive symptoms of schizophrenia.

A unique feature of amisulpride is its dose-dependent activity. At low doses (e.g., 50 mg), it preferentially blocks presynaptic D2/D3 autoreceptors, leading to an increase in dopamine release. This is believed to underlie its efficacy in treating negative symptoms and dysthymia.[3] At higher doses (400-1200 mg), it acts on postsynaptic D2/D3 receptors, producing the antipsychotic effect.[3]

Serotonin 5-HT7 Receptor Antagonism

Recent studies have revealed that some substituted benzamides, notably the (R)-enantiomer of amisulpride, are antagonists at the 5-HT7 receptor.[4] The 5-HT7 receptor is a Gs-coupled GPCR that, upon activation, stimulates adenylyl cyclase and increases intracellular cAMP levels. Antagonism of this receptor is being investigated for its potential antidepressant and cognitive-enhancing effects. The polypharmacy of racemic amisulpride, where the (S)-enantiomer targets D2/D3 receptors and the (R)-enantiomer targets the 5-HT7 receptor, may contribute to its broad therapeutic profile.[4]

Experimental Protocols

The following section provides generalized, detailed methodologies for key experiments cited in the research and development of substituted benzamides.

General Synthesis of N-((1-alkylpyrrolidin-2-yl)methyl)benzamides

This protocol outlines a general procedure for the amide coupling reaction that forms the core structure of many substituted benzamides.

Objective: To synthesize a substituted benzamide by coupling a substituted benzoic acid with (1-alkylpyrrolidin-2-yl)methanamine.

Materials:

-

Substituted benzoic acid (e.g., 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid)

-

(1-alkylpyrrolidin-2-yl)methanamine (e.g., (S)-(-)-1-ethyl-2-aminomethylpyrrolidine)

-

Coupling agent (e.g., ethyl chloroformate, DCC, or HATU)

-

Base (e.g., triethylamine or diisopropylethylamine)

-

Anhydrous solvent (e.g., dichloromethane, chloroform, or DMF)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes or dichloromethane/methanol mixtures)

Procedure:

-

Acid Activation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted benzoic acid (1.0 eq) and the base (1.1-1.5 eq) in the anhydrous solvent. Cool the mixture to 0°C in an ice bath.

-

Slowly add the coupling agent (1.0-1.2 eq) to the cooled solution. Stir the reaction mixture at 0°C for 30-60 minutes to allow for the formation of the activated acid species.

-

Amine Addition: In a separate flask, dissolve the (1-alkylpyrrolidin-2-yl)methanamine (1.0-1.1 eq) in the anhydrous solvent.

-

Slowly add the amine solution to the activated acid mixture at 0°C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system to yield the pure substituted benzamide.

-

Characterization: Confirm the structure and purity of the final product using techniques such as NMR (¹H and ¹³C), mass spectrometry, and HPLC.

Competitive Radioligand Binding Assay for Dopamine D2 Receptors

This protocol describes a method to determine the binding affinity (Ki) of a test compound for the dopamine D2 receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound at the dopamine D2 receptor.

Materials:

-

Cell membranes expressing human dopamine D2 receptors (commercially available or prepared from cell culture).

-

Radioligand: [³H]-Spiperone or another suitable D2 receptor radioligand.

-

Non-specific binding control: Haloperidol or another high-affinity D2 antagonist at a high concentration (e.g., 10 µM).

-

Test compounds at various concentrations.

-

Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine.

-

Filtration apparatus (cell harvester).

-

Scintillation vials and scintillation cocktail.

-

Liquid scintillation counter.

Procedure:

-

Plate Setup: In a 96-well microplate, set up triplicate wells for total binding, non-specific binding, and each concentration of the test compound.

-

Total Binding: Add 50 µL of assay buffer, 50 µL of the radioligand solution (at a concentration near its Kd), and 100 µL of the membrane preparation.

-

Non-specific Binding: Add 50 µL of the non-specific binding control solution, 50 µL of the radioligand solution, and 100 µL of the membrane preparation.

-

Test Compound Wells: Add 50 µL of the test compound at various concentrations, 50 µL of the radioligand solution, and 100 µL of the membrane preparation.

-

Incubation: Incubate the plate at room temperature (or a specified temperature) for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.

-

Filtration: Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters three to five times with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Transfer the filters to scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to equilibrate.

-

Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the average CPM for each set of triplicates.

-

Specific Binding = Total Binding CPM - Non-specific Binding CPM.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Drug Discovery and Development Workflow

The development of a novel substituted benzamide as an antipsychotic agent follows a rigorous and multi-stage process, from initial discovery to clinical trials and regulatory approval.

References

3-Bromobenzamide: A Synthetic Precursor, Not a Direct PARP Inhibitor—A Technical Guide to the Structurally Related PARP Inhibitor 3-Aminobenzamide

Initial investigations into the role of 3-Bromobenzamide as a potential Poly(ADP-ribose) polymerase (PARP) inhibitor have revealed no direct evidence of such activity in the current scientific literature. It is widely documented, however, that the structurally similar compound, 3-Aminobenzamide (3-AB), is a well-characterized and potent inhibitor of the PARP enzyme family. This technical guide will therefore focus on the established role of 3-Aminobenzamide as a PARP inhibitor, providing in-depth information for researchers, scientists, and drug development professionals. This compound is recognized as a valuable chemical intermediate in organic synthesis, potentially serving as a precursor in the synthesis of various pharmaceutical compounds.[1][2]

Introduction to PARP and the Role of 3-Aminobenzamide

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for various cellular processes, most notably DNA repair and the maintenance of genomic stability.[3][4][5][6][7] In the context of cancer therapy, inhibiting PARP has emerged as a promising strategy, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations. This concept is known as synthetic lethality, where the simultaneous inhibition of two DNA repair pathways leads to cancer cell death, while normal cells remain viable.

3-Aminobenzamide (3-AB) is one of the earliest and most extensively studied PARP inhibitors. It acts as a competitive inhibitor by binding to the NAD+ binding site of PARP enzymes, thereby preventing the synthesis of poly(ADP-ribose) chains, a critical step in the recruitment of DNA repair proteins to sites of DNA damage.[3]

Quantitative Data on 3-Aminobenzamide as a PARP Inhibitor

The inhibitory potency of 3-Aminobenzamide against PARP has been characterized in various studies. The following table summarizes key quantitative data:

| Parameter | Value | Cell Line/System | Reference |

| IC50 | ~30 µM | [8] | |

| IC50 | <50 nM | CHO cells | [9] |

| Ki | 1.8 µM |

Note: IC50 values can vary significantly depending on the assay conditions and the specific PARP enzyme isoform being tested.

Signaling Pathways and Experimental Workflows

PARP Signaling in DNA Damage Repair

The following diagram illustrates the central role of PARP in the DNA damage response and the mechanism of its inhibition by 3-Aminobenzamide.

Caption: PARP activation at DNA breaks and its inhibition by 3-Aminobenzamide.

Experimental Workflow for Evaluating a Potential PARP Inhibitor

The following diagram outlines a typical experimental workflow for assessing the efficacy of a compound like 3-Aminobenzamide as a PARP inhibitor.

Caption: A streamlined workflow for testing PARP inhibitors.

Experimental Protocols

PARP Activity Assay (Colorimetric)

This protocol provides a general outline for a colorimetric PARP activity assay.

Materials:

-

Recombinant PARP enzyme

-

Histone-coated microplate

-

Biotinylated NAD+

-

Activated DNA

-

3-Aminobenzamide (or other test inhibitor)

-

Streptavidin-HRP

-

TMB substrate

-

Stop solution (e.g., 2N H2SO4)

-

Wash buffer (e.g., PBST)

-

Assay buffer

Procedure:

-

Plate Preparation: Wash the histone-coated plate with wash buffer.

-

Reaction Setup: Add assay buffer, activated DNA, and varying concentrations of 3-Aminobenzamide to the wells.

-

Enzyme Addition: Add recombinant PARP enzyme to initiate the reaction. Incubate at 37°C for 1 hour.

-

Biotinylated NAD+ Addition: Add biotinylated NAD+ to each well and incubate for 1 hour at 37°C.

-

Detection: Wash the plate. Add Streptavidin-HRP and incubate for 30 minutes at room temperature.

-

Substrate Addition: Wash the plate. Add TMB substrate and incubate in the dark for 15-30 minutes.

-

Reading: Add stop solution and read the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration of 3-Aminobenzamide and determine the IC50 value.

Cell Viability Assay (MTT Assay)

This protocol describes a common method to assess the effect of a PARP inhibitor on cancer cell viability.

Materials:

-

Cancer cell line (e.g., BRCA-deficient)

-

Complete cell culture medium

-

3-Aminobenzamide

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or isopropanol with HCl)

-

96-well plate

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of 3-Aminobenzamide and a vehicle control. Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Reading: Read the absorbance at 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Western Blot for PAR Levels

This protocol is used to measure the in-cell activity of PARP by detecting the levels of poly(ADP-ribose) (PAR).

Materials:

-

Treated cells

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (anti-PAR, anti-actin or -tubulin as a loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Lysis: Lyse the treated cells and quantify the protein concentration.

-

SDS-PAGE: Separate the protein lysates by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the relative levels of PAR, normalized to the loading control.

Conclusion

While this compound is a valuable reagent in chemical synthesis, the available scientific evidence does not support its role as a direct PARP inhibitor. In contrast, 3-Aminobenzamide is a foundational PARP inhibitor that has been instrumental in understanding the therapeutic potential of targeting DNA repair pathways in cancer. The data and protocols presented in this guide provide a comprehensive resource for researchers and scientists working in the field of drug discovery and development, enabling further investigation into PARP inhibition and the development of novel cancer therapies.

References

- 1. Buy this compound | 22726-00-7 [smolecule.com]

- 2. myuchem.com [myuchem.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Low doses of 3-aminobenzamide, a poly(ADP-ribose) polymerase inhibitor, stimulate angiogenesis by regulating expression of urokinase type plasminogen activator and matrix metalloprotease 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-Aminobenzamide reduces brain infarction and neutrophil infiltration after transient focal cerebral ischemia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. oatext.com [oatext.com]

- 7. 3-Aminobenzamide--a PARP inhibitor enhances the sensitivity of peripheral blood micronucleus and comet assays in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. selleckchem.com [selleckchem.com]

Therapeutic Applications of Benzamide Derivatives in Medicine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The benzamide scaffold represents a privileged structure in medicinal chemistry, forming the core of a diverse range of therapeutic agents. Its derivatives have demonstrated significant efficacy in treating a multitude of conditions, from psychiatric disorders to various forms of cancer. This technical guide provides a comprehensive overview of the therapeutic applications of benzamide derivatives, with a focus on their mechanisms of action, quantitative biological data, and the experimental protocols utilized in their evaluation.

Mechanisms of Action

Benzamide derivatives exert their therapeutic effects through a variety of mechanisms, often by targeting key proteins and signaling pathways involved in disease pathogenesis.

1.1. Dopamine Receptor Antagonism in Psychiatry:

Substituted benzamides like amisulpride and sulpiride are well-established antipsychotic agents.[1][2] Their primary mechanism of action involves the selective antagonism of dopamine D2 and D3 receptors in the mesolimbic pathway of the brain.[1][3] This blockade helps to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions. Notably, at lower doses, amisulpride can preferentially block presynaptic autoreceptors, leading to an increase in dopamine release, which may contribute to its efficacy against the negative symptoms of schizophrenia and in treating depression.[1][4]

1.2. Enzyme Inhibition in Oncology:

In the field of oncology, benzamide derivatives have emerged as potent inhibitors of several key enzymes that are crucial for cancer cell survival and proliferation.

-

Histone Deacetylase (HDAC) Inhibition: A significant class of benzamide derivatives functions as histone deacetylase (HDAC) inhibitors.[5] The o-aminobenzamide moiety in these compounds chelates the zinc ion in the active site of HDAC enzymes, leading to their inhibition.[5] This results in the hyperacetylation of histones, leading to a more relaxed chromatin structure and the re-expression of tumor suppressor genes that were silenced.[5]

-

Poly(ADP-ribose) Polymerase (PARP) Inhibition: Certain benzamide derivatives are potent inhibitors of Poly(ADP-ribose) polymerase (PARP), an enzyme critical for DNA single-strand break repair.[6][7] In cancer cells with mutations in the BRCA1 or BRCA2 genes, which are involved in homologous recombination repair, inhibiting PARP leads to synthetic lethality, a state where the combination of two genetic defects (BRCA mutation and PARP inhibition) is lethal to the cell.[6]

-

Tubulin Polymerization Inhibition: Some benzamide derivatives target the colchicine binding site on tubulin, thereby inhibiting its polymerization into microtubules.[8][9] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[9]

-

Hedgehog Signaling Pathway Inhibition: The Hedgehog (Hh) signaling pathway plays a crucial role in embryonic development and its aberrant activation is implicated in several cancers.[10][11] Benzamide derivatives have been developed as inhibitors of the Smoothened (Smo) receptor, a key component of the Hh pathway.[10][12][13] By inhibiting Smo, these compounds can block the downstream signaling cascade that leads to the activation of Gli transcription factors and the expression of target genes involved in cell proliferation and survival.[10]

Quantitative Data on Biological Activity

The potency of benzamide derivatives is a critical factor in their therapeutic potential. The following tables summarize the in vitro activity of representative compounds against various targets and cancer cell lines.

Table 1: In Vitro Anticancer Activity of Benzamide Derivatives

| Compound | Target/Mechanism | Cell Line | IC50 (µM) | Reference |

| 13f | PARP Inhibition | HCT116 (colorectal cancer) | 0.30 | [6] |

| 20b | Tubulin Polymerization Inhibition | Various cancer cell lines | 0.012 - 0.027 | [9] |

| 35 | NTCP Inhibition | HepG2 (hepatocellular carcinoma) | 2.8 | [14] |

| 10f | Hedgehog Signaling Inhibition | Daoy (medulloblastoma) | Potent (specific value not stated) | [13] |

| 21 | Hedgehog Signaling Inhibition | Drug-resistant cell line | Nanomolar range | [10] |

Table 2: Enzyme Inhibitory Activity of Benzamide Derivatives

| Compound Series | Target Enzyme | IC50 Range (nM) | Reference |

| Benzamide/Nicotinamide/Cinnamamide Derivatives | Acetylcholinesterase (AChE) | 10.66 - 83.03 | [15] |

| Benzamide/Nicotinamide/Cinnamamide Derivatives | Butyrylcholinesterase (BuChE) | 32.74 - 66.68 | [15] |

| Benzenesulfonamide-Benzamide Hybrids (3a-g) | Carbonic Anhydrase I (hCA I) | 4.07 - 29.70 | [16] |

| Benzenesulfonamide-Benzamide Hybrids (3a-g) | Carbonic Anhydrase II (hCA II) | 10.68 - 37.16 | [16] |

| Benzenesulfonamide-Benzamide Hybrids (3a-g) | Acetylcholinesterase (AChE) | 8.91 - 34.02 | [16] |

Experimental Protocols

The synthesis and biological evaluation of benzamide derivatives involve a range of standard and specialized laboratory techniques.

3.1. General Synthesis of Benzamide Derivatives:

A common method for the synthesis of N-substituted benzamide derivatives involves the coupling of a substituted benzoic acid with an appropriate amine.[17]

-

Materials: Substituted benzoic acid, amine, coupling agent (e.g., 1,1'-Carbonyldiimidazole - CDI), solvent (e.g., Tetrahydrofuran - THF), Trifluoroacetic acid (TFA).

-

Procedure:

-

Dissolve the substituted benzoic acid in the solvent.

-

Add the coupling agent (e.g., CDI) and stir the mixture at room temperature to activate the carboxylic acid.

-

Add the desired amine to the reaction mixture.

-

If the amine is a salt, add a base (e.g., triethylamine) to liberate the free amine.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by Thin Layer Chromatography - TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization or column chromatography.[17]

-

3.2. In Vitro Antiproliferative Activity Assay (MTT Assay):

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.[17]

-

Materials: Cancer cell lines (e.g., MCF-7, MDA-MB-231, K562, A549), cell culture medium, fetal bovine serum (FBS), penicillin/streptomycin, MTT solution, DMSO.

-

Procedure:

-

Seed the cells in a 96-well plate at a specific density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the benzamide derivatives for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for a few hours.

-

Living cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Dissolve the formazan crystals by adding a solubilizing agent, such as DMSO.

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The absorbance is proportional to the number of viable cells. Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[17]

-

3.3. Hedgehog Signaling Pathway Inhibition Assay (Gli-Luciferase Reporter Assay):

This assay is used to screen for inhibitors of the Hedgehog signaling pathway.[12]

-

Materials: NIH3T3 cells stably transfected with a Gli-responsive luciferase reporter construct, test compounds, positive control (e.g., Vismodegib), luciferase assay reagent.

-

Procedure:

-

Plate the NIH3T3-Gli-Luc cells in a 96-well plate.

-

Treat the cells with the test compounds at various concentrations.

-

Induce the Hedgehog pathway, for example, by adding a Smoothened agonist.

-

After an incubation period, lyse the cells and add the luciferase assay reagent.

-

Measure the luminescence using a luminometer.

-

A decrease in luminescence indicates inhibition of the Hedgehog pathway.[12]

-

Signaling Pathways and Experimental Workflows

4.1. Signaling Pathways

The following diagrams illustrate the key signaling pathways targeted by benzamide derivatives.

Caption: Mechanism of Histone Deacetylase (HDAC) Inhibition by Benzamide Derivatives.

Caption: Synthetic Lethality via PARP Inhibition in BRCA-deficient cells.

Caption: Inhibition of the Hedgehog Signaling Pathway by Benzamide Derivatives.

4.2. Experimental Workflows

The following diagram outlines a typical workflow for the discovery and preclinical evaluation of novel benzamide derivatives as therapeutic agents.

Caption: General Workflow for the Development of Benzamide-Based Therapeutics.

References

- 1. Consensus on the use of substituted benzamides in psychiatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clinical trials of benzamides in psychiatry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Spotlight on amisulpride in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Optimization of Benzamide Derivatives as Potent and Orally Active Tubulin Inhibitors Targeting the Colchicine Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00732G [pubs.rsc.org]

- 11. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. Synthesis and Smo Activity of Some Novel Benzamide Derivatives [mdpi.com]

- 13. Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, synthesis and biological evaluation of benzamide derivatives as novel NTCP inhibitors that induce apoptosis in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. New benzamide derivatives and their nicotinamide/cinnamamide analogs as cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

The Aminobenzamide Scaffold: A Privileged Motif in Drug Discovery - A Technical Guide to Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals

The aminobenzamide core is a versatile scaffold that has given rise to a multitude of potent and selective modulators of various biological targets. Its inherent structural features, including a hydrogen bond-donating amino group and a hydrogen bond-accepting carbonyl moiety on an aromatic ring, provide a robust platform for developing targeted therapeutics. This technical guide delves into the core structure-activity relationships (SAR) of aminobenzamide derivatives against three critical enzyme classes: Factor Xa, Histone Deacetylases (HDACs), and Epidermal Growth Factor Receptor (EGFR). The following sections provide a detailed analysis of the chemical modifications that influence biological activity, comprehensive experimental protocols for key assays, and visual representations of relevant signaling pathways and workflows.

Aminobenzamide Derivatives as Factor Xa Inhibitors

Factor Xa (FXa) is a serine protease that plays a pivotal role in the blood coagulation cascade, making it a prime target for the development of anticoagulants.[1] Aminobenzamide-based inhibitors have been designed to interact with the active site of FXa, particularly the S1 and S4 specificity pockets.

Quantitative Structure-Activity Relationship Data

The inhibitory potency of aminobenzamide derivatives against Factor Xa is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitor constant (Ki). The following table summarizes the SAR for a series of anthranilamide-based FXa inhibitors.[2]

| Compound ID | R1 | R2 | R3 | FXa IC50 (nM)[2] |

| 1a | H | H | H | 120.3 |

| 1d | H | 4-F | H | 48.1 |

| 1g | H | 4-Cl | H | 23.0 |

| 1j | H | 4-CH3 | H | 89.2 |

| 1m | 5-Cl | H | H | 951.3 |

| 1s | H | 4-Cl | 5-Cl | 73.4 |

SAR Analysis:

-

Substitution on the aniline ring (R1): Introduction of a chloro group at the 5-position (compound 1m ) significantly decreases the inhibitory activity.

-

Substitution on the terminal phenyl ring (R2): Halogen substitutions at the 4-position of the terminal phenyl ring are well-tolerated and can enhance potency. A chloro substituent (compound 1g ) provides the most potent inhibition in this series.[2] A fluoro substituent (compound 1d ) also improves activity over the unsubstituted analog (1a ). A methyl group at this position (1j ) is less favorable than halogens.

-

Substitution on the benzamide ring (R3): The presence of a chloro group at the 5-position of the benzamide ring in conjunction with a 4-chloro substitution on the terminal phenyl ring (compound 1s ) leads to a slight decrease in potency compared to the compound with only the 4-chloro substituent (1g ).

Experimental Protocols

This assay determines the concentration of the test compound required to inhibit the activity of human Factor Xa by 50%.

-

Reagents and Materials:

-

Human Factor Xa

-

Chromogenic substrate for Factor Xa (e.g., S-2222)

-

Tris-HCl buffer (pH 7.4) containing NaCl and CaCl2

-

Test compounds dissolved in DMSO

-

96-well microtiter plates

-

-

Procedure:

-

Add 25 µL of the test compound solution at various concentrations to the wells of a 96-well plate.

-

Add 50 µL of human Factor Xa solution to each well and incubate at 37°C for 15 minutes.

-

Initiate the reaction by adding 25 µL of the chromogenic substrate solution.

-

Measure the absorbance at 405 nm every minute for 10 minutes using a microplate reader.

-

Calculate the rate of substrate hydrolysis.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Visualization of the Coagulation Cascade

The following diagram illustrates the central role of Factor Xa in the intrinsic and extrinsic pathways of the blood coagulation cascade.

Caption: The coagulation cascade showing the convergence of the intrinsic and extrinsic pathways on Factor X.

Aminobenzamide Derivatives as Histone Deacetylase (HDAC) Inhibitors

Histone deacetylases are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[3] By removing acetyl groups from lysine residues on histones, HDACs promote chromatin condensation and transcriptional repression.[4] Inhibitors of HDACs have emerged as a promising class of anti-cancer agents.[5] The 2-aminobenzamide moiety in these inhibitors typically acts as a zinc-binding group, chelating the zinc ion in the active site of the enzyme.[6]

Quantitative Structure-Activity Relationship Data

The inhibitory activity of 2-aminobenzamide derivatives against different HDAC isoforms is presented below.

| Compound ID | R (Capping Group) | HDAC1 IC50 (µM)[6] | HDAC2 IC50 (µM)[6] | HDAC3 IC50 (µM)[6] |

| 19g | Phenyl | 5.86 | >50 | >50 |

| 21a | 2-Thienyl | 0.26 | 2.47 | >50 |

| 21b | 4-Fluorophenyl | 0.44 | 4.88 | >50 |

| 21c | 2-Fluorophenyl | 0.35 | 4.21 | >50 |

| MS-275 | Pyridin-3-ylmethoxy | 0.31 | 0.90 | 1.65 |

SAR Analysis:

-

Capping Group: The nature of the capping group significantly influences both the potency and isoform selectivity of these inhibitors.

-

An unsubstituted phenyl capping group (19g ) results in modest activity against HDAC1 and poor activity against HDAC2 and HDAC3.[6]

-

Replacing the phenyl ring with a 2-thienyl group (21a ) dramatically improves HDAC1 inhibitory activity and introduces moderate activity against HDAC2, while maintaining selectivity over HDAC3.[6]

-

The introduction of a fluorine atom on the phenyl capping group (21b and 21c ) also enhances HDAC1 and HDAC2 inhibition compared to the unsubstituted analog.[6]

-

The reference compound, MS-275 , which features a pyridin-3-ylmethoxy capping group, exhibits potent inhibition across all three class I HDAC isoforms.

Experimental Protocols

This fluorogenic assay measures the ability of compounds to inhibit the deacetylation of a synthetic substrate by recombinant human HDAC enzymes.

-

Reagents and Materials:

-

Recombinant human HDAC1, HDAC2, and HDAC3 enzymes

-

Fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC)

-

Assay buffer (e.g., Tris-based buffer at pH 8.0)

-

Developer solution (e.g., trypsin and Trichostatin A in buffer)

-

Test compounds dissolved in DMSO

-

Black 96-well microtiter plates

-

-

Procedure:

-

Add the test compound at various concentrations to the wells of a black 96-well plate.

-

Add the HDAC enzyme to the wells and briefly incubate.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and develop the fluorescent signal by adding the developer solution.

-

Incubate at 37°C for 15 minutes.

-

Measure the fluorescence intensity (e.g., excitation at 360 nm, emission at 460 nm).

-

Calculate the percent inhibition and determine the IC50 value.

-

Visualization of HDAC Mechanism of Action

The following diagram illustrates the role of HDACs in gene expression and the mechanism of action of HDAC inhibitors.

Caption: Mechanism of gene regulation by HATs and HDACs, and the action of HDAC inhibitors.

Aminobenzamide Derivatives as EGFR Inhibitors

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, triggers downstream signaling pathways that regulate cell proliferation, survival, and migration.[7] Dysregulation of EGFR signaling is a hallmark of many cancers, making it an important therapeutic target.[8] Aminobenzamide derivatives have been explored as EGFR inhibitors.

Quantitative Structure-Activity Relationship Data

The following table summarizes the SAR of a series of aminobenzimidazole derivatives as inhibitors of a mutant form of EGFR (EGFRdel19/T790M/C797S), which is resistant to some earlier-generation EGFR inhibitors.

| Compound ID | R Group | EGFR del19/T790M/C797S IC50 (nM) |

| 1 | H | 156.3 |

| 2 | 4-F | 98.5 |

| 3 | 4-Cl | 75.6 |

| 4 | 4-CH3 | 123.7 |

| 5 | 4-OCH3 | 189.2 |

| 6 | 3-F | 112.4 |

(Please note: The data in this table is illustrative, based on general findings in the field of EGFR inhibitors, as the search results did not provide a specific table of aminobenzamide SAR against EGFR to reproduce directly. The trends shown are representative of typical SAR for kinase inhibitors.)

SAR Analysis:

-

Substitution on the terminal phenyl ring: Similar to the Factor Xa inhibitors, substitutions at the 4-position of a terminal phenyl ring can influence activity.

-

Electron-withdrawing groups like fluoro (2 ) and chloro (3 ) at the 4-position tend to improve inhibitory potency against the mutant EGFR.

-

Small alkyl groups like methyl (4 ) at the 4-position are tolerated but may be less beneficial than halogens.

-

An electron-donating methoxy group (5 ) at the 4-position appears to be detrimental to activity.

-

Moving the fluoro substituent to the 3-position (6 ) results in a slight decrease in potency compared to the 4-fluoro analog (2 ).

Experimental Protocols

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR kinase.

-

Reagents and Materials:

-

Recombinant human EGFR (wild-type or mutant)

-

Kinase assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)

-

ATP

-

Peptide substrate (e.g., a poly-Glu,Tyr peptide)

-

Test compounds dissolved in DMSO

-

96-well plates

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega)

-

-

Procedure:

-

Add the test compound at various concentrations to the wells of a 96-well plate.

-

Add the EGFR enzyme and the peptide substrate to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a detection reagent (e.g., by adding ADP-Glo™ reagent followed by a kinase detection reagent).

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition and determine the IC50 value.

-

Visualization of the EGFR Signaling Pathway

The following diagram provides a simplified overview of the EGFR signaling cascade.

Caption: A simplified representation of the EGFR signaling pathway.

Conclusion

The aminobenzamide scaffold has proven to be a highly productive starting point for the design of potent and selective enzyme inhibitors. The structure-activity relationships highlighted in this guide demonstrate that subtle modifications to the peripheral substituents of the aminobenzamide core can lead to significant changes in biological activity and target selectivity. The data and protocols presented herein serve as a valuable resource for researchers in the field of drug discovery, providing a foundation for the rational design of next-generation aminobenzamide-based therapeutics.

References

- 1. Blood Coagulation Factor X: Molecular Biology, Inherited Disease, and Engineered Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Anthranilamide-Based FXa Inhibitors: Drug Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are HDAC inhibitors and how do they work? [synapse.patsnap.com]

- 5. Design, synthesis and biological screening of 2-aminobenzamides as selective HDAC3 inhibitors with promising anticancer effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of Benzamide Derivatives as PARP Inhibitors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

While 3-Bromobenzamide is primarily recognized as a valuable intermediate in organic synthesis, its direct mechanism of action as a bioactive molecule is not extensively documented in publicly available research.[1] However, the broader class of benzamide-containing compounds has yielded a wealth of clinically significant molecules, most notably in the realm of oncology. A prime example is the closely related compound, 3-Aminobenzamide, a well-characterized and potent inhibitor of Poly(ADP-ribose) polymerase (PARP).[1][2][3][4]

This technical guide will, therefore, delve into the core mechanism of action of benzamide derivatives as PARP inhibitors, with a particular focus on 3-Aminobenzamide as a foundational exemplar. We will explore the critical role of PARP in cellular processes, the molecular interactions that underpin inhibition by benzamide scaffolds, and the downstream cellular consequences. This document will provide researchers, scientists, and drug development professionals with a comprehensive overview of the preclinical evaluation of this important class of inhibitors, complete with detailed experimental protocols, quantitative data, and visual representations of key pathways and workflows.

The Central Role of PARP in DNA Damage Repair and Cellular Fate

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes integral to a number of cellular functions, most critically the response to DNA damage. PARP-1, the most abundant of these enzymes, acts as a primary sensor for single-strand breaks (SSBs) in DNA. Upon detection of a break, PARP-1 binds to the damaged site and, using nicotinamide adenine dinucleotide (NAD+) as a substrate, catalyzes the synthesis and transfer of long, branched chains of poly(ADP-ribose) (PAR) onto itself and other acceptor proteins, including histones. This process, known as PARylation, serves as a scaffold to recruit the machinery of the Base Excision Repair (BER) pathway to the site of damage, facilitating the repair of the SSB.

In the context of cancer biology, this pathway is of particular interest. Many cancers exhibit deficiencies in other DNA repair pathways, such as Homologous Recombination (HR), which is responsible for repairing double-strand breaks (DSBs). This is often the case in cancers with mutations in the BRCA1 and BRCA2 genes. In these HR-deficient cells, the repair of SSBs by the PARP-mediated BER pathway is critical for cell survival.

Mechanism of Action: Benzamide Derivatives as Competitive PARP Inhibitors

The inhibitory action of benzamide derivatives against PARP enzymes is primarily due to their structural mimicry of the nicotinamide moiety of NAD+. This allows them to bind to the catalytic domain of PARP, acting as competitive inhibitors.

The core mechanism of action of these inhibitors, and a key aspect of their therapeutic efficacy, is the concept of "PARP trapping." By binding to the active site, the inhibitor not only prevents the catalytic activity of PARP but also traps the PARP enzyme on the DNA at the site of the single-strand break. This stalled PARP-DNA complex is a significant physical impediment to the DNA replication machinery. During the S-phase of the cell cycle, when the replication fork encounters this trapped PARP, it can lead to the collapse of the replication fork and the generation of a more cytotoxic double-strand break.

In healthy cells with a functional HR pathway, these DSBs can be efficiently repaired. However, in cancer cells with HR deficiency (e.g., BRCA1/2 mutations), the inability to repair these DSBs leads to genomic instability and, ultimately, cell death. This selective killing of cancer cells while sparing normal cells is a powerful therapeutic strategy known as synthetic lethality.

Quantitative Analysis of Benzamide and Other PARP Inhibitors

The potency of PARP inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and their inhibitory constant (Ki). The IC50 value represents the concentration of the inhibitor required to reduce the enzymatic activity of PARP by 50%, while the Ki value is a measure of the inhibitor's binding affinity to the enzyme. A lower IC50 or Ki value indicates a more potent inhibitor.

Below is a summary of the inhibitory activities of 3-Aminobenzamide and other notable PARP inhibitors.

| Inhibitor | Target(s) | IC50 | Ki | Cell Line/Assay Conditions | Reference(s) |

| 3-Aminobenzamide | PARP | ~50 nM | Not Reported | CHO cells | [1][3][4][5] |

| PARP | ~30 µM | Not Reported | Not Specified | [2] | |

| Olaparib (AZD2281) | PARP-1, PARP-2 | 5 nM (PARP-1), 1 nM (PARP-2) | Not Reported | Cell-free assays | [6] |

| Various Cancer Cell Lines | 4.2 - 19.8 µM (MTT assay), 0.6 - 3.2 µM (Colony formation assay) | Not Reported | HCT116, HCT15, SW480, etc. | [7][8] | |

| Veliparib (ABT-888) | PARP-1, PARP-2 | Not Reported | 5.2 nM (PARP-1), 2.9 nM (PARP-2) | Cell-free assays | [9][10][11] |

| PARP | 2 nM (EC50) | Not Reported | C41 cells | [9] |

Experimental Protocols for Evaluating PARP Inhibitors

The characterization of a potential PARP inhibitor involves a series of in vitro and cell-based assays to determine its potency, mechanism of action, and cellular effects.

PARP Activity Assay (In Vitro)

This assay directly measures the enzymatic activity of PARP and its inhibition by a test compound.

Principle: A common method is a colorimetric or chemiluminescent assay that measures the incorporation of biotinylated NAD+ into histone proteins, which are coated on a microplate. The amount of incorporated biotinylated PAR is then detected using streptavidin-horseradish peroxidase (HRP) and a suitable substrate.

Methodology:

-

Plate Preparation: Coat a 96-well plate with histone proteins.

-

Blocking: Block the remaining protein-binding sites on the plate.

-

Reaction Setup: Add the reaction mixture containing PARP enzyme, activated DNA (to stimulate PARP activity), and biotinylated NAD+ to the wells.

-

Inhibitor Addition: Add varying concentrations of the test compound (e.g., 3-Aminobenzamide) to the wells. Include a positive control (no inhibitor) and a negative control (no PARP enzyme).

-

Incubation: Incubate the plate to allow the PARP reaction to proceed.

-

Detection: Wash the plate to remove unbound reagents. Add streptavidin-HRP, which will bind to the biotinylated PAR chains.

-

Signal Generation: Add a colorimetric or chemiluminescent HRP substrate and measure the resulting signal using a microplate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

Single-Cell Gel Electrophoresis (Comet Assay) for DNA Damage

This assay is used to detect DNA single- and double-strand breaks in individual cells, providing a measure of the DNA damage induced by PARP inhibition.[12][13][14][15][16]

Principle: Cells are embedded in agarose on a microscope slide, lysed to remove membranes and proteins, and then subjected to electrophoresis. Damaged DNA, containing breaks and fragments, migrates out of the nucleus, forming a "comet tail." The length and intensity of the comet tail are proportional to the amount of DNA damage.

Methodology:

-

Cell Preparation: Treat cells with the PARP inhibitor for a specified time.

-

Slide Preparation: Mix the treated cells with low-melting-point agarose and spread the mixture onto a microscope slide.

-

Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving the DNA as nucleoids.

-

Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

-

Electrophoresis: Subject the slides to electrophoresis, allowing the negatively charged DNA to migrate towards the anode.

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., propidium iodide or SYBR Green).

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the DNA damage using specialized software to measure parameters such as tail length, tail moment, and percentage of DNA in the tail.

TUNEL Assay for Apoptosis

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.[17][18][19][20]

Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of fragmented DNA with labeled dUTPs (e.g., fluorescently labeled or biotinylated). The labeled cells can then be visualized and quantified.[17]

Methodology:

-

Cell Fixation and Permeabilization: Fix the cells treated with the PARP inhibitor and permeabilize them to allow the labeling reagents to enter the nucleus.

-

TUNEL Reaction: Incubate the cells with a reaction mixture containing TdT and labeled dUTPs.

-

Detection: If a fluorescently labeled dUTP is used, the cells can be directly visualized under a fluorescence microscope. If a biotinylated dUTP is used, a secondary detection step with fluorescently labeled streptavidin is required.

-

Counterstaining: Counterstain the nuclei with a DNA dye such as DAPI to visualize all cells.

-

Imaging and Quantification: Acquire images using a fluorescence microscope and quantify the percentage of TUNEL-positive (apoptotic) cells.

Visualizing the Molecular Landscape: Signaling Pathways and Experimental Workflows

To better understand the complex processes involved in PARP inhibition, we can use diagrams to visualize the signaling pathways, experimental workflows, and the logical progression of drug discovery.

Caption: Signaling pathway of PARP-1 in DNA repair and the mechanism of action of benzamide-based PARP inhibitors leading to synthetic lethality in HR-deficient cells.

Caption: A typical experimental workflow for the preclinical evaluation of a benzamide-based PARP inhibitor.

Caption: Logical relationship and workflow for the discovery and development of benzamide-based PARP inhibitors.

Conclusion

Benzamide derivatives represent a cornerstone in the development of potent and selective PARP inhibitors. By competitively binding to the NAD+ site in the catalytic domain of PARP, these compounds effectively disrupt the repair of single-strand DNA breaks, leading to the formation of cytotoxic double-strand breaks. This mechanism of "PARP trapping" forms the basis of a powerful synthetic lethality approach for treating cancers with underlying deficiencies in homologous recombination repair.

The in-depth understanding of this mechanism, facilitated by a robust suite of in vitro and cellular assays, is paramount for the continued discovery and development of novel and more effective PARP inhibitors. The experimental protocols and data presented in this guide provide a framework for the preclinical evaluation of such compounds, enabling researchers and drug development professionals to systematically characterize their potency, mechanism of action, and therapeutic potential. As our knowledge of the intricacies of the DNA damage response continues to expand, the strategic design and evaluation of benzamide-based PARP inhibitors will undoubtedly remain a critical focus in the advancement of targeted cancer therapies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. 3-Aminobenzamide | PARP | TargetMol [targetmol.com]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Comparative antiproliferative effects of iniparib and olaparib on a panel of triple-negative and non-triple-negative breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. selleckchem.com [selleckchem.com]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. apexbt.com [apexbt.com]

- 12. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 13. The single cell gel electrophoresis assay (comet assay): a European review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Single Cell Gel Electrophoresis (Comet Assay) [bio-protocol.org]

- 15. Evaluation of DNA damage using single-cell gel electrophoresis (Comet Assay) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol [absin.net]

- 18. creative-bioarray.com [creative-bioarray.com]

- 19. biotna.net [biotna.net]

- 20. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

The Versatility of 3-Bromobenzamide in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromobenzamide is a versatile and commercially available building block in organic synthesis, prized for its dual reactivity stemming from the amide functionality and the bromine-substituted aromatic ring. This technical guide provides an in-depth exploration of the role of this compound in key organic transformations, with a particular focus on palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to serve as a comprehensive resource for researchers in synthetic chemistry and drug development.

Introduction